Cas no 14215-68-0 (N-Acetyl-D-galactosamine)
N-Acetyl-D-galactosamine Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glactosamine
- 2-Acetamido-2-deoxy D-galactose
- N-Acetylchondrosamine
- 2-Acetamido-2-deoxy-D-galactopyranose
- D-GalNAC
- N-Acetyl-D-galactosamine Hydrate
- ACETAMIDO-2-DEOXY-D-GALACTOPYRANOSE, 2-(RG)
- N-((3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
- N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-3-yl)acetamide
- N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- 2-Acetamido-2-deoxy-D-galactopyranose Hydrate
- 2-Acetamido-2-deoxy-D-galactose
- ACETYL-D-GALACTOSAMINE
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-Acetyl-D-chondrosamine Hydrate
- N-ACETYL-D-GALACTOSAMINIDE
- AM-1
- ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETUL-D-GALACTOSAMINE
- N-Acetylhexosamine
- OVRNDRQMDRJTHS-UHFFFAOYSA-N
- 2-(Acetylamino)-2-deoxymannopyranose
- .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy-
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- CROTON OIL
- N-((2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- C8H15NO6
- N-Acetylgalactosamine
- hexopyranose, 2-(acetylamino)-2-deoxy-
- SMR000857252
- HexNAc
- 2-(Acetylamino)-2-deoxyhexopyranose #
- Epitope ID:130648
- MFCD00065372
- 6082-29-7
- 2-ACETAMIDO-2-DESOXY-D-GALACTOPYRANOSE
- 14215-68-0
- 2-Deoxy-2-Acetamido-Galactopyranoside
- 2-Acetamido-2-Deoxy-Galactopyranose
- 1136-42-1
- S11316
- 2-Deoxy-2-Acetamido-D-Galactopyranose
- N-[(3R,4R,5R,6R)-6-(hydroxymethyl)-2,4,5-tris(oxidanyl)oxan-3-yl]ethanamide
- O_FULL_01000000000000_GS_25
- N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-methylol-tetrahydropyran-3-yl]acetamide
- N acetyl d galactosamin
- CS-0207868
- N-Acetyl-Galactosamine
- EN300-7366607
- 2-Deoxy-2-Acetamido-D-Galactopyranoside
- AM84632
- Q27103467
- 2-Deoxy-2-Acetamido-D-Galactose
- AKOS016003462
- N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 2-Acetamido-2-Deoxy-D-Galactopyranoside
- ACETYLGALACTOSAMINE
- CHEBI:28037
- Galactopyranose, 2-acetamido-2-deoxy-
- GalNAc
- CHEMBL469447
- 2-Acetamido-2-deoxygalactopyranose
- A807857
- A-1170
- AS-12141
- SCHEMBL29838
- N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide
- WURCS=2.0/1,1,0/(a2112h-1x_1-5_2*NCC/3=O)/1/
- 31022-50-1
- N-Acetyl-D-galactosamine, ~98%
- 2-Acetamido-2-Deoxy-Galactopyranoside
- 2-Deoxy-2-Acetamido-Galactose
- Acetamido-2-Deoxy-d-galactopyranose,2-(rg)
- 2-Deoxy-2-Acetamido-Galactopyranose
- A1245
- A881021
- 2-Acetamido-2-Deoxy-Galactose
- C01132
- 72-87-7
- EN300-270189
- CHEMBL83479
- SCHEMBL24105621
- Croton Oil ,
- HMS3373E07
- SB46979
- N-Acetyl-Hexosamine
- 2-[15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 2-acetamido-2-deoxy-D-[1-13C]glucose
- SB47153
- Q27107455
- Cyclic N-Acetyl-mannosamine
- NS00096435
- SY057410
- N-Acetyl-D-glucosamine-d3
- 2-ACETAMIDO-2-DEOXY-D-[1-13C]GALACTOSE
- N-(2,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide,(N-Acetyl-D-
- N-acetylmannosamine
- HMS2233G11
- 2-Acetamido-2-Deoxy-Hexopyranose
- 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
- AKOS030212680
- C02711
- 2-Deoxy-2-(acetylamino)-D-glucopyranose
- 2-ACETAMIDO-2-DEOXY-D-[2-13C]GLUCOSE
- CHEBI:7203
- N-acetyl-d-man-nosamine
- DTXSID80859634
- Z1509532067
- MLS001333154
- 2-[15N]ACETAMIDO-2-DEOXY-D-[1-13C]GLUCOSE
- 478518-53-5
- 478518-87-5
- 8001-28-3
- 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 478518-85-3
- FT-0661244
- 2-Acetamido-2-Deoxy-Hexopyranoside
- 2-[15N]ACETAMIDO-2-DEOXY-D-GLUCOSE
- FT-0629816
- FT-0629805
- 2-ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- N-(2,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide
- 6-Acetamido-6-deoxy-acpha-D-glucopyranose
- SCHEMBL256545
- 2-[1,2-13C2,15N]ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE
- 6-Acetamido-6-deoxy-.alpha.-D-glucopyranose
- 2-Acetamido-2-Deoxy-Hexose
- N-Acetylmannosamine; ManNAc
- MLS001333153
- 2-[2-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
- 2-[1,2-13C2]ACETAMIDO-2-DEOXY-D-GLUCOSE
- 478529-39-4
- FT-0661285
- L001205
- 478529-43-0
- SCHEMBL19604061
- J-007607
- SB45257
- 2-[1-13C]ACETAMIDO-2-DEOXY-D-GLUCOSE
- FT-0636621
- DB-020305
- NGA
- D-Galactopyranose, 2-(acetylamino)-2-deoxy-
- BDBM660587
- N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6- (hydroxymethyl)-tetrahydropyran-3- yl]acetamide (GalNAc; positive control)
- US20240092819, Compound 193
- DB-086084
-
- MDL: MFCD00065372
- Inchi: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
- InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
- SMILES: O1C([C@@H]([C@H]([C@H]([C@H]1CO)O)O)NC(C)=O)O
Computed Properties
- Exact Mass: 223.09800
- Monoisotopic Mass: 221.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -1.7
- Topological Polar Surface Area: 119
Experimental Properties
- Color/Form: White solid
- Density: 1.3572 (rough estimate)
- Melting Point: 158-162 ºC
- Boiling Point: 362.26°C (rough estimate)
- Flash Point: 338.7°C
- Refractive Index: 85 ° (C=1, H2O)
- Water Partition Coefficient: almost transparency
- PSA: 119.25000
- LogP: -2.68670
- Specific Rotation: 85 º (c=1, H2O, 5 hrs)
- Solubility: Insoluble
N-Acetyl-D-galactosamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:2-8°C
N-Acetyl-D-galactosamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223948-1g |
N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
14215-68-0 | 95% | 1g |
£39.00 | 2022-02-28 | |
| Fluorochem | 223948-5g |
N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
14215-68-0 | 95% | 5g |
£110.00 | 2022-02-28 | |
| Fluorochem | 223948-25g |
N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
14215-68-0 | 95% | 25g |
£368.00 | 2022-02-28 | |
| Fluorochem | 223948-100g |
N-((3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
14215-68-0 | 95% | 100g |
£1406.00 | 2022-02-28 | |
| ChemScence | CS-0100924-1g |
N-\u200bAcetyl-\u200bd-\u200bgalactosamine |
14215-68-0 | ≥98.0% | 1g |
$41.0 | 2022-04-27 | |
| ChemScence | CS-0100924-5g |
N-\u200bAcetyl-\u200bd-\u200bgalactosamine |
14215-68-0 | ≥98.0% | 5g |
$110.0 | 2022-04-27 | |
| ChemScence | CS-0100924-10g |
N-\u200bAcetyl-\u200bd-\u200bgalactosamine |
14215-68-0 | ≥98.0% | 10g |
$152.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24360-100mg |
N-Acetyl-d-galactosamine |
14215-68-0 | 100mg |
¥48.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24360-500mg |
N-Acetyl-d-galactosamine |
14215-68-0 | 500mg |
¥328.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009441-1g |
N-Acetyl-D-galactosamine |
14215-68-0 | 98% | 1g |
¥102 | 2023-09-10 |
N-Acetyl-D-galactosamine Suppliers
N-Acetyl-D-galactosamine Related Literature
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-Acetyl-D-galactosamine
Recent Advances in N-Acetyl-D-galactosamine (CAS: 14215-68-0) Research and Applications
N-Acetyl-D-galactosamine (GalNAc), with the CAS number 14215-68-0, is a critical monosaccharide derivative that plays a pivotal role in glycobiology and therapeutic applications. Recent studies have highlighted its significance in targeted drug delivery, particularly in the development of GalNAc-conjugated therapeutics for liver-specific diseases. This research brief synthesizes the latest findings on GalNAc's chemical properties, biological functions, and emerging applications in the biopharmaceutical industry.
A 2023 study published in Nature Chemical Biology demonstrated the enhanced stability and bioavailability of GalNAc-modified small interfering RNA (siRNA) for treating hepatic disorders. The research team utilized a novel conjugation technique involving 14215-68-0 to improve liver-targeting efficiency by 40% compared to previous methods. This breakthrough has significant implications for the treatment of rare genetic liver diseases, with clinical trials showing promising Phase II results.
In the field of cancer immunotherapy, researchers at MIT have developed GalNAc-functionalized dendritic cell vaccines that specifically target tumor-associated carbohydrate antigens. The study, published in Science Translational Medicine, reported a 60% increase in antigen presentation when using 14215-68-0 as the conjugation linker, leading to improved T-cell activation against pancreatic cancer cells. This approach represents a paradigm shift in carbohydrate-based cancer vaccine design.
The pharmaceutical industry has seen growing interest in GalNAc technology platforms, with several biotech companies developing next-generation oligonucleotide therapeutics. A recent market analysis by BioPharma Insights projects the GalNAc-drug conjugate market to reach $3.2 billion by 2027, driven by advancements in 14215-68-0 chemistry and improved delivery systems. Notably, three GalNAc-siRNA candidates have received FDA fast-track designation in the past year alone.
From a chemical synthesis perspective, a 2024 paper in Journal of the American Chemical Society described an innovative enzymatic method for large-scale production of high-purity N-Acetyl-D-galactosamine (14215-68-0) with 99.5% enantiomeric excess. This green chemistry approach reduces production costs by 30% while maintaining pharmaceutical-grade quality, addressing previous scalability challenges in GalNAc manufacturing.
Looking forward, researchers are exploring the potential of 14215-68-0 in novel areas such as microbiome modulation and anti-inflammatory therapies. Preliminary data from Harvard Medical School suggests that GalNAc derivatives can selectively promote the growth of beneficial gut bacteria while inhibiting pathogenic strains, opening new avenues for metabolic disorder treatments. These developments position N-Acetyl-D-galactosamine as a versatile scaffold with expanding therapeutic applications across multiple disease areas.
14215-68-0 (N-Acetyl-D-galactosamine) Related Products
- 7772-94-3(N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide)
- 14131-60-3(b-D-Galactopyranose,2-(acetylamino)-2-deoxy-)
- 1136-42-1(Galactopyranose,2-(acetylamino)-2-deoxy-)
- 157668-96-7(N-1,2-13C2Acetyl-D-glucosamine)
- 7512-17-6(N-Acetyl-D-Glucosamine)
- 10036-64-3(N-Acetyl-a-D-glucosamine)
- 14131-68-1(N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)
- 14131-64-7(N-(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)
- 125304-10-1(Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(dinonylphenoxy)-, branched)
- 1398-61-4(Chitin, Practical Grade)